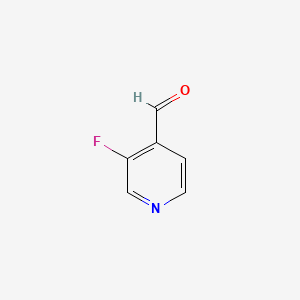
3-Fluoroisonicotinaldehyde
概要
説明
3-Fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H4FNO and a molecular weight of 125.10 g/mol . . This compound is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
準備方法
**Synthetic Routes
生物活性
3-Fluoroisonicotinaldehyde (3-FINA) is a fluorinated derivative of isonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 3-FINA, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinaldehyde structure. The synthesis of 3-FINA typically involves the introduction of fluorine into the isonicotinaldehyde framework through various chemical reactions, including nucleophilic substitutions and electrophilic fluorination methods .
Biological Activity
The biological activities of 3-FINA have been explored in several contexts, particularly in relation to its role as a precursor in synthesizing biologically active compounds. Notably, it has been utilized in the development of PI3 kinase inhibitors, which are critical in cancer therapy due to their role in cell proliferation and survival pathways.
- PI3 Kinase Inhibition : Research indicates that derivatives of 3-FINA can selectively inhibit the p110α isoform of phosphoinositide 3-kinase (PI3K), which is implicated in various cancers. For instance, compounds derived from 3-FINA demonstrated significant inhibition of cell proliferation and Akt phosphorylation, a downstream effector in the PI3K pathway .
- Immunomodulatory Effects : Some studies suggest that 3-FINA derivatives may exhibit immunomodulatory properties. These compounds have been investigated for their potential to treat autoimmune diseases by modulating immune responses .
Table 1: Summary of Biological Activities of this compound Derivatives
Notable Research Findings
- Antitumor Activity : A study highlighted the effectiveness of 3-FINA derivatives in inhibiting tumor growth in human xenograft models. These compounds showed promising results by significantly reducing tumor size compared to controls, suggesting a strong therapeutic potential against certain cancers .
- Fluorination as a Strategy : The introduction of fluorine into organic molecules like isonicotinaldehyde has been shown to enhance biological activity by improving metabolic stability and bioavailability. This strategy has been effectively applied in developing novel anticancer agents .
特性
IUPAC Name |
3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQXQXSZCNWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376654 | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40273-47-0 | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















